molecular formula C9H6BrNOS B8771543 6-Bromo-4-mercaptoisoquinolin-1(2H)-one

6-Bromo-4-mercaptoisoquinolin-1(2H)-one

Cat. No.: B8771543
M. Wt: 256.12 g/mol
InChI Key: IUBJAFOWHPJGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-mercaptoisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H6BrNOS and its molecular weight is 256.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H6BrNOS

Molecular Weight

256.12 g/mol

IUPAC Name

6-bromo-4-sulfanyl-2H-isoquinolin-1-one

InChI

InChI=1S/C9H6BrNOS/c10-5-1-2-6-7(3-5)8(13)4-11-9(6)12/h1-4,13H,(H,11,12)

InChI Key

IUBJAFOWHPJGQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CNC2=O)S

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride (Example 46a, 1 g) in THF (12 mL) was added triphenylphosphine (2.85 g). After 5 min, water (0.48 mL) was added followed by DMF (0.6 mL) and the reaction stirred for 1 h. Ethyl acetate and 2M HCl (aq) were added and the mixture shaken vigorously. The solid was filtered off and washed with further water and ethyl acetate before drying in vacuo at room temperature is for 2 h to afford the subtitle compound (0.2 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.48 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Four

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